Cas no 1071036-64-0 (dimethyl (4-methoxy-2-oxobutyl)phosphonate)

dimethyl (4-methoxy-2-oxobutyl)phosphonate Chemical and Physical Properties
Names and Identifiers
-
- dimethyl (4-methoxy-2-oxobutyl)phosphonate
- 1071036-64-0
- EN300-1125233
-
- Inchi: 1S/C7H15O5P/c1-10-5-4-7(8)6-13(9,11-2)12-3/h4-6H2,1-3H3
- InChI Key: WZNRGDAKYWLDND-UHFFFAOYSA-N
- SMILES: P(CC(CCOC)=O)(=O)(OC)OC
Computed Properties
- Exact Mass: 210.06571057g/mol
- Monoisotopic Mass: 210.06571057g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 61.8Ų
dimethyl (4-methoxy-2-oxobutyl)phosphonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125233-0.5g |
dimethyl (4-methoxy-2-oxobutyl)phosphonate |
1071036-64-0 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1125233-0.25g |
dimethyl (4-methoxy-2-oxobutyl)phosphonate |
1071036-64-0 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1125233-5.0g |
dimethyl (4-methoxy-2-oxobutyl)phosphonate |
1071036-64-0 | 5g |
$3065.0 | 2023-05-26 | ||
Enamine | EN300-1125233-0.05g |
dimethyl (4-methoxy-2-oxobutyl)phosphonate |
1071036-64-0 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1125233-1.0g |
dimethyl (4-methoxy-2-oxobutyl)phosphonate |
1071036-64-0 | 1g |
$1057.0 | 2023-05-26 | ||
Enamine | EN300-1125233-2.5g |
dimethyl (4-methoxy-2-oxobutyl)phosphonate |
1071036-64-0 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1125233-5g |
dimethyl (4-methoxy-2-oxobutyl)phosphonate |
1071036-64-0 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1125233-0.1g |
dimethyl (4-methoxy-2-oxobutyl)phosphonate |
1071036-64-0 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1125233-1g |
dimethyl (4-methoxy-2-oxobutyl)phosphonate |
1071036-64-0 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1125233-10g |
dimethyl (4-methoxy-2-oxobutyl)phosphonate |
1071036-64-0 | 95% | 10g |
$4236.0 | 2023-10-26 |
dimethyl (4-methoxy-2-oxobutyl)phosphonate Related Literature
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on dimethyl (4-methoxy-2-oxobutyl)phosphonate
Introduction to Dimethyl (4-methoxy-2-oxobutyl)phosphonate (CAS No. 1071036-64-0)
Dimethyl (4-methoxy-2-oxobutyl)phosphonate, with the chemical identifier CAS No. 1071036-64-0, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various scientific applications, particularly in the development of innovative pharmaceutical agents and agrochemical formulations. The 4-methoxy-2-oxobutyl moiety in its molecular structure contributes to its distinctive reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry.
The significance of Dimethyl (4-methoxy-2-oxobutyl)phosphonate lies in its versatility and potential applications across multiple domains. In pharmaceutical research, this compound has been explored as a precursor in the synthesis of novel bioactive molecules. Its phosphonate group is particularly noteworthy, as it offers a stable yet reactive platform for further functionalization. This feature is especially valuable in medicinal chemistry, where precise molecular modifications are essential for achieving desired pharmacological effects.
Recent advancements in the field have highlighted the compound's role in the development of targeted therapies. Researchers have been investigating its potential as a scaffold for designing molecules that can interact selectively with specific biological targets. The presence of the 4-methoxy group enhances its solubility and bioavailability, which are critical factors in drug formulation. Moreover, the 2-oxobutyl moiety imparts unique electronic properties that can be leveraged to fine-tune the compound's interactions with biological systems.
In agrochemical applications, Dimethyl (4-methoxy-2-oxobutyl)phosphonate has shown promise as a component in formulations designed to enhance plant growth and protect against pathogens. Its structural features allow it to mimic natural compounds that play vital roles in plant defense mechanisms. This has opened up new avenues for developing environmentally friendly agrochemicals that are effective yet sustainable.
The synthesis of Dimethyl (4-methoxy-2-oxobutyl)phosphonate involves sophisticated chemical methodologies that highlight the ingenuity of modern organic synthesis. The process typically requires multi-step reactions, precise control over reaction conditions, and high-purity reagents to ensure optimal yields and product integrity. The involvement of advanced catalytic systems has further streamlined the synthesis, making it more efficient and scalable for industrial applications.
One of the most compelling aspects of this compound is its potential in materials science. The unique combination of functional groups in its structure makes it an excellent candidate for developing novel polymers and coatings with enhanced properties. These materials could find applications in various industries, including electronics, automotive, and construction, where performance and durability are paramount.
The pharmacological profile of Dimethyl (4-methoxy-2-oxobutyl)phosphonate is another area of intense interest. Preclinical studies have demonstrated its ability to modulate certain biological pathways, suggesting potential therapeutic benefits in treating a range of diseases. The compound's ability to interact with biological targets without causing significant side effects makes it an attractive candidate for further development into clinical candidates.
In conclusion, Dimethyl (4-methoxy-2-oxobutyl)phosphonate stands out as a versatile and multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and functional properties make it indispensable in pharmaceutical research, agrochemical development, materials science, and beyond. As research continues to uncover new possibilities for this compound, its importance is likely to grow even further, driving innovation and progress in various fields.
1071036-64-0 (dimethyl (4-methoxy-2-oxobutyl)phosphonate) Related Products
- 2060046-12-8(2-Chloro-6-morpholin-4-yl-3-nitrobenzoic acid)
- 124232-59-3(O1-tert-butyl O5-methyl 3-methyl-3,6-dihydro-2H-pyridine-1,5-dicarboxylate)
- 2167697-46-1(2,4-dimethyl-6-(2-methylpiperidin-4-yl)piperidine)
- 1806552-33-9(3-Bromo-1-(5-ethyl-2-iodophenyl)propan-1-one)
- 42071-14-7(methyl1-(4-methylphenyl)ethylamine)
- 2877644-28-3(N-[(4-methoxyphenyl)methyl]-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- 1261663-97-1(2-(3-(Trifluoromethoxy)phenyl)pyridine-4-methanol)
- 933721-49-4(1-Amino-2-(2-methoxyphenyl)propan-2-ol)
- 2227856-58-6(2-(1RS,2RS)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexylacetic acid)
- 2138093-49-7(4-(2-Nitrobenzenesulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine)



